molecular formula C4H7Br3 B12115492 1,3-Dibromo-2-(bromomethyl)propane CAS No. 62127-48-4

1,3-Dibromo-2-(bromomethyl)propane

Cat. No.: B12115492
CAS No.: 62127-48-4
M. Wt: 294.81 g/mol
InChI Key: ZXSNXWBSEPRPEN-UHFFFAOYSA-N
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Description

Propane, 1,3-dibromo-2-(bromomethyl)- is a brominated organic compound with the molecular formula C4H7Br3. It is also known as 1,3-dibromo-2-(bromomethyl)propane. This compound is characterized by the presence of three bromine atoms attached to a propane backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane, 1,3-dibromo-2-(bromomethyl)- can be synthesized through the bromination of propane derivatives. One common method involves the free radical addition of bromine to allyl bromide, resulting in the formation of 1,3-dibromo-2-(bromomethyl)propane . The reaction typically requires the presence of a radical initiator and is carried out under controlled conditions to ensure selective bromination.

Industrial Production Methods

In industrial settings, the production of propane, 1,3-dibromo-2-(bromomethyl)- often involves the use of brominated hydrochloric acid and propylene glycol. This method allows for large-scale production with high yields .

Chemical Reactions Analysis

Types of Reactions

Propane, 1,3-dibromo-2-(bromomethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives or hydrocarbons.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH), typically in aqueous or alcoholic solutions.

    Reduction: Catalysts such as nickel (Ni) or palladium (Pd) are often used in the presence of hydrogen gas (H2).

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.

Major Products

    Substitution: Products include alcohols, ethers, and other substituted derivatives.

    Reduction: Products include less brominated alkanes or alkenes.

    Elimination: Products include alkenes such as propene.

Scientific Research Applications

Propane, 1,3-dibromo-2-(bromomethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of propane, 1,3-dibromo-2-(bromomethyl)- involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. This reactivity makes it a valuable intermediate in organic synthesis, enabling the formation of various derivatives and complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propane, 1,3-dibromo-2-(bromomethyl)- is unique due to its three bromine atoms, which provide multiple sites for chemical reactions. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives and complex molecules.

Properties

CAS No.

62127-48-4

Molecular Formula

C4H7Br3

Molecular Weight

294.81 g/mol

IUPAC Name

1,3-dibromo-2-(bromomethyl)propane

InChI

InChI=1S/C4H7Br3/c5-1-4(2-6)3-7/h4H,1-3H2

InChI Key

ZXSNXWBSEPRPEN-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)CBr)Br

Origin of Product

United States

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